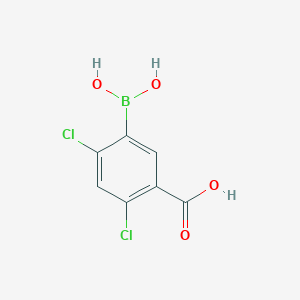

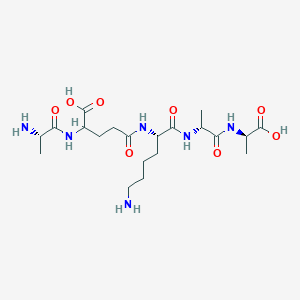

![molecular formula C15H20ClNO3S B1485463 tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2290837-11-3](/img/structure/B1485463.png)

tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Vue d'ensemble

Description

This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a sulfanyl group, and a carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which would provide a certain degree of rigidity to the molecule. The tert-butyl group is a bulky group that could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .Applications De Recherche Scientifique

Mechanism and Application in Organic Synthesis

Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration : This research demonstrates a base-generated alkoxide anion triggered N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, which is critical for understanding reaction mechanisms and designing synthetic pathways in organic chemistry (Xue & Silverman, 2010).

Chemiluminescence and Singlet Oxygenation

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : This study explores the singlet oxygenation and subsequent base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, showcasing their stability and potential applications in developing chemiluminescent probes and materials (Watanabe et al., 2010).

Enzyme-catalyzed Kinetic Resolution

Enzyme-catalyzed Kinetic Resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine : Demonstrates the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, leading to a new method with significant enantioselectivity, which has implications for asymmetric synthesis and the preparation of chiral building blocks (Faigl et al., 2013).

Stereoselective Syntheses

Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This research focuses on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, important for the development of stereoselective synthetic methodologies and the production of chiral compounds (Boev et al., 2015).

Synthesis and Application in Medicinal Chemistry

Synthesis and Ru(II)‐BINAP Reduction of a Ketoester Derived from Hydroxyproline : This study outlines the synthesis of a ketoester derivative from hydroxyproline and its reduction, showcasing its relevance in the synthesis of bioactive molecules and the exploration of novel reaction methodologies (King et al., 2005).

Key Intermediate Synthesis for Biotin

Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate : This research demonstrates the synthesis of a key intermediate for the natural product Biotin, highlighting the importance of this compound in understanding and enhancing the biosynthesis of essential biomolecules (Qin et al., 2014).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-(4-chlorophenyl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3S/c1-15(2,3)20-14(19)17-8-12(18)13(9-17)21-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMLXOHTALVRSX-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

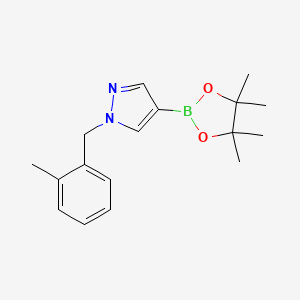

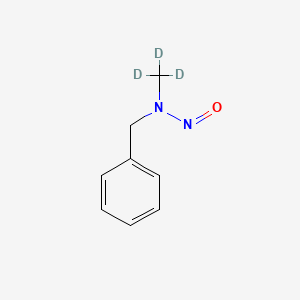

![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)

![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)

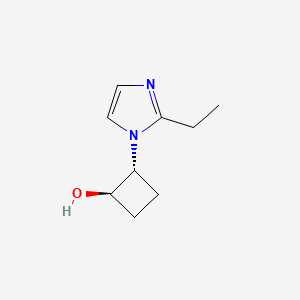

![trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485392.png)

![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)

![trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol](/img/structure/B1485395.png)

![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)

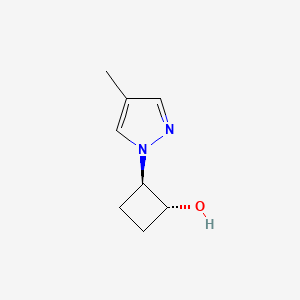

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)